
N-(3,4-diaminophenyl)methanesulfonamide
説明
Synthesis Analysis
The synthesis of methanesulfonamides typically involves the reaction of sulfonamide groups with aryl or alkyl amines. An example of a related synthesis approach is the optimization method for producing 3,3-dichloro-4,4'-diamino-diphenyl methane, which could provide a basis for synthesizing N-(3,4-diaminophenyl)methanesulfonamide by modifying the reaction conditions and starting materials Deng Yu, 2012.
Molecular Structure Analysis
The molecular structure of methanesulfonamides is characterized by the presence of a sulfonyl group attached to an amine group. Studies on similar compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, reveal details about bond parameters, conformations, and hydrogen bonding patterns, which are crucial for understanding the structural characteristics of N-(3,4-diaminophenyl)methanesulfonamide B. Gowda, S. Foro, H. Fuess, 2007.
Chemical Reactions and Properties
Methanesulfonamides participate in various chemical reactions, including N-acylation and sulfonation. These reactions are essential for modifying the chemical properties of the compounds for specific applications. For instance, the development of chemoselective N-acylation reagents demonstrates the reactivity of methanesulfonamides under different conditions K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000.
Physical Properties Analysis
The physical properties of methanesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies on compounds like N-(3,4-Dimethylphenyl)methanesulfonamide provide insights into how the arrangement of functional groups affects these properties B. Gowda, S. Foro, H. Fuess, 2007.
Chemical Properties Analysis
The chemical properties of methanesulfonamides, including reactivity, acidity, and basicity, are crucial for their applications in synthesis and material science. Research on the microbial metabolism of methanesulfonic acid, for instance, sheds light on the biodegradability and environmental impact of these compounds Donovan P. Kelly, J. Murrell, 1999.
科学的研究の応用
Chemoselective N-Acylation
Research has demonstrated the use of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are derivatives of N-phenylmethanesulfonamides like N-(3,4-diaminophenyl)methanesulfonamide, in chemoselective N-acylation reactions. These compounds have shown good chemoselectivity due to the specific structural reactivity relationship inherent in their design (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Molecular Conformation and Bonding Studies
Studies have focused on understanding the molecular conformation and bonding behavior of various methanesulfonamide derivatives. These studies reveal insights into bond parameters, hydrogen bonding, and molecular packing in crystals. This kind of research is crucial for understanding the fundamental properties of methanesulfonamide derivatives, including N-(3,4-diaminophenyl)methanesulfonamide (Gowda, Foro, & Fuess, 2007).
Nuclear Quadrupole Relaxation Studies
The 14N nuclear quadrupole resonances in methanesulfonamide have been studied to understand their relaxation mechanisms. These studies provide valuable information about the molecular dynamics and are relevant for compounds like N-(3,4-diaminophenyl)methanesulfonamide (Negita, Kubo, Maekawa, Ueda, & Okuda, 1979).
Catalytic Applications in Organic Synthesis
N-(3,4-diaminophenyl)methanesulfonamide and its derivatives have been explored for their potential as catalysts in organic synthesis. For instance, their application in Pd-catalyzed cross-coupling reactions has been reported, demonstrating their utility in synthesizing complex organic compounds (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Development of Novel Synthetic Approaches
Novel synthetic approaches using N-(3,4-diaminophenyl)methanesulfonamide derivatives have been explored. These approaches focus on creating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, which can be used in various chemical reactions (Aizina, Levkovskaya, & Rozentsveig, 2012).
特性
IUPAC Name |
N-(3,4-diaminophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRPDVXFBHRUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diaminophenyl)methanesulfonamide | |
CAS RN |
76345-48-7 | |
| Record name | N-(3,4-diaminophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)


![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)
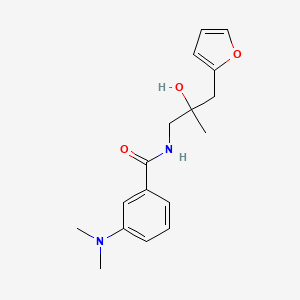
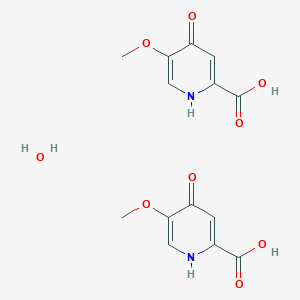
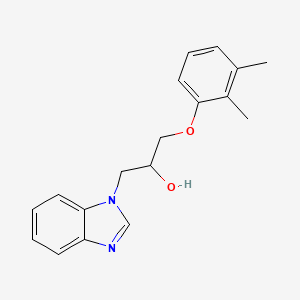
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)
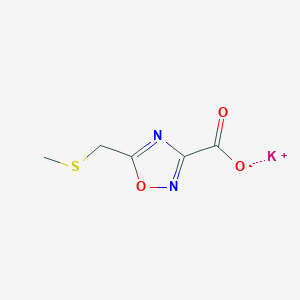
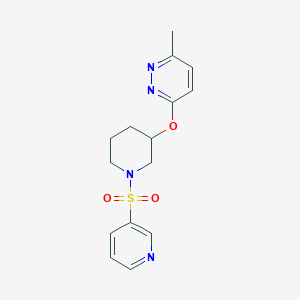
(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)
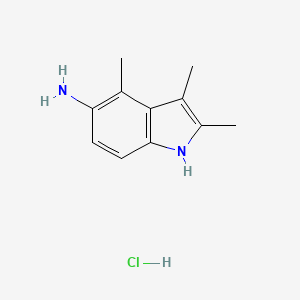
![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)
